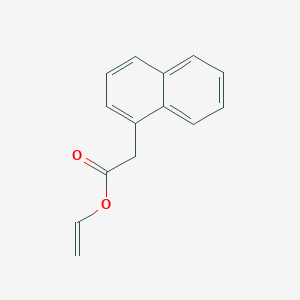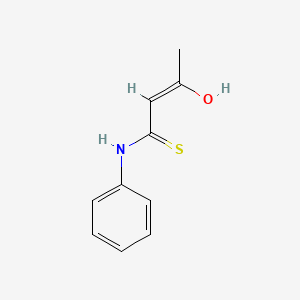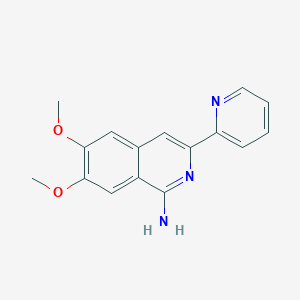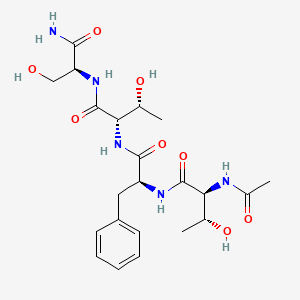
1-Naphthaleneacetic acid, ethenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetic acid, ethenyl ester is an organic compound derived from 1-naphthaleneacetic acid It is characterized by the presence of an ethenyl ester functional group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthaleneacetic acid, ethenyl ester can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthaleneacetic acid with vinyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthaleneacetic acid, ethenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-naphthaleneacetic acid and vinyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of naphthalene derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Hydrolysis: 1-Naphthaleneacetic acid and vinyl alcohol.
Oxidation: Naphthalene derivatives with oxidized functional groups.
Substitution: Various substituted naphthaleneacetic acid esters.
Applications De Recherche Scientifique
1-Naphthaleneacetic acid, ethenyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development, similar to other naphthaleneacetic acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-naphthaleneacetic acid, ethenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural plant hormones, influencing growth and development. The compound’s effects are mediated through binding to receptor proteins and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Naphthaleneacetic acid: The parent compound, which lacks the ethenyl ester group.
Ethyl 1-naphthaleneacetate: An ester derivative with an ethyl group instead of an ethenyl group.
2-Naphthaleneacetic acid: A positional isomer with the acetic acid group attached to the 2-position of the naphthalene ring.
Uniqueness: 1-Naphthaleneacetic acid, ethenyl ester is unique due to the presence of the ethenyl ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo specific reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74797-84-5 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
ethenyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H12O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2 |
Clé InChI |
XTEWVVKMLWULKF-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)




![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)

